molecular formula CBr4 B1625752 Carbon-13C tetrabromide CAS No. 72802-79-0

Carbon-13C tetrabromide

Cat. No. B1625752
CAS RN: 72802-79-0
M. Wt: 332.62 g/mol
InChI Key: HJUGFYREWKUQJT-OUBTZVSYSA-N
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Patent
US05731315

Procedure details

To a solution of 4-hydroxymethyl-thiophene-2-carbonitrile (10 g, 72 mmol), in 360 mL of THF is added triphenyl phosphine (18.3 g, 76 mmol) and carbon tetrabromide (25 g, 76 mmol). After 3 h, the solution is filtered and concentrated. The crude product is purified by column chromatography eluting with gradient of 5% EtOAc/hexanes to 10% EtOAc/hexanes to afford the title compound (14 g, 69 mmol) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([C:8]#[N:9])[S:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:30]>C1COCC1>[Br:30][CH2:2][C:3]1[CH:4]=[C:5]([C:8]#[N:9])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC=1C=C(SC1)C#N
Name
Quantity
18.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with gradient of 5% EtOAc/hexanes to 10% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC=1C=C(SC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 69 mmol
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.